2-Amino-4-fluoronicotinaldehyde
Description
Significance of Nicotinaldehyde Derivatives in Organic Synthesis
Nicotinaldehyde and its derivatives are a well-established class of intermediates in organic chemistry. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the elaboration of the pyridine (B92270) core into more complex structures, which are often scaffolds for pharmaceuticals and agrochemicals. The pyridine nitrogen itself can act as a directing group or be quaternized to modulate the reactivity of the ring system.
Role of Aminopyridines and Fluorinated Pyridines as Synthetic Intermediates
Aminopyridines are crucial precursors in the synthesis of a multitude of biologically active compounds. The amino group can act as a nucleophile, a directing group for electrophilic aromatic substitution, or be transformed into other functional groups via diazotization reactions. This versatility makes aminopyridines key components in the development of drugs and other functional molecules.
The introduction of fluorine into a pyridine ring can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons and the reactivity of other functional groups. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can affect a drug's absorption, distribution, and excretion profile. The synthesis of fluorinated pyridines can be challenging, often requiring specialized fluorinating agents or multi-step synthetic sequences.
Overview of Research Trends Pertaining to 2-Amino-4-fluoronicotinaldehyde
While specific research on this compound is not extensively documented in peer-reviewed journals, its structure suggests a high potential for application in several areas of chemical research. The combination of the reactive aldehyde, the nucleophilic and directing amino group, and the electronically influential fluorine atom makes it a highly attractive building block.
Based on the reactivity of analogous compounds, research involving this compound is anticipated to focus on its use in:
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents. The fluorinated aminopyridine core is a common motif in modern drug discovery.
Materials Science: As a precursor for the synthesis of novel dyes, ligands for metal complexes with interesting photophysical or catalytic properties, and functional polymers.
Agrochemicals: As a starting material for the development of new herbicides, fungicides, or insecticides, leveraging the biological activity often associated with substituted pyridine rings.
The development of efficient and scalable synthetic routes to this compound is a critical first step to unlocking its full potential. Research in this area would likely involve the exploration of various strategies for the formylation of the corresponding 2-amino-4-fluoropyridine (B1287999) or the amination of a suitable fluorinated nicotinaldehyde precursor.
Compound Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide data for closely related and precursor compounds to offer a comparative context.
Table 1: Properties of 2-Amino-4-fluoropyridine
| Property | Value | Reference |
| Molecular Formula | C5H5FN2 | researchgate.net |
| Molecular Weight | 112.11 g/mol | researchgate.net |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 98-102 °C | |
| CAS Number | 944401-77-8 | researchgate.net |
Note: Physical properties can vary depending on the supplier and purity.
Table 2: Synthesis of 2-Amino-4-fluoropyridine
A potential precursor to this compound is 2-Amino-4-fluoropyridine. A disclosed synthetic method involves the reaction of 2-amino-4-chloropyridine (B16104) with a fluorinating agent. nih.gov
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 2-Amino-4-chloropyridine | Sodium fluoride (B91410) | N,N-Dimethylformamide | 140 °C | 2-Amino-4-fluoropyridine | 90% | nih.gov |
Table 3: Synthesis of a Related Nicotinaldehyde Derivative
The synthesis of the related 4-amino-2-chloronicotinaldehyde (B1439368) has been described in a patent, providing a potential strategy for the formylation of a substituted aminopyridine. nih.gov
| Starting Material | Reagents | Solvent | Product | Reference |
| 2-chloro-4-fluoropyridine | 1. Lithium diisopropylamide2. Dimethylformamide | Tetrahydrofuran | 2-chloro-4-fluoronicotinaldehyde | nih.gov |
| 2-chloro-4-fluoronicotinaldehyde | Ammonia water, 1,4-Dioxane | - | 4-amino-2-chloronicotinaldehyde | nih.gov |
This table illustrates a plausible, though not explicitly documented, two-step approach to synthesize a compound structurally similar to this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
2-amino-4-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
BFSRQBNYKYIEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Fluoronicotinaldehyde and Analogues
De Novo Synthetic Routes to the 2-Amino-4-fluoronicotinaldehyde Scaffold
De novo synthesis offers the advantage of constructing the core 2-amino-4-fluoropyridine (B1287999) skeleton from acyclic precursors, allowing for the early introduction of desired substituents.
Cyclization and Ring-Forming Strategies
The construction of the 2-aminopyridine (B139424) ring system can be achieved through cyclocondensation reactions. These methods typically involve the reaction of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia source to form the pyridine (B92270) ring. A variety of substrates and conditions have been explored for the synthesis of substituted 2-aminopyridines.
One common strategy involves the multicomponent reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions, which proceeds through a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford highly substituted 2-aminopyridine derivatives. While not directly yielding the 4-fluoro substituent, this approach highlights the versatility of building the 2-aminopyridine core from simple, acyclic precursors.
Another approach involves the cyclocondensation of β-enaminonitriles with active methylene (B1212753) compounds. For example, the reaction of an appropriately substituted fluoro-β-enaminonitrile with a suitable partner could theoretically lead to the desired 2-amino-4-fluoropyridine scaffold. The challenge in this approach lies in the synthesis of the fluorinated starting materials.
The following table summarizes representative cyclization strategies for the synthesis of substituted 2-aminopyridines.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Enaminone, Malononitrile, Primary Amine | Solvent-free, heat | 2-Amino-3-cyanopyridine derivatives | nih.gov |
| 1,3-Dicarbonyl compound, Acetonitrile, Ammonia | High temperature, catalyst | Substituted pyridines | youtube.com |
| β-Enaminonitrile, Active methylene compound | Base | 2-Aminopyridine derivatives | Not found in search results |
This table is illustrative and based on general strategies for 2-aminopyridine synthesis; specific examples leading directly to the 4-fluoro analogue were not found in the provided search results.
Functional Group Interconversions on Pyridine Precursors
A more common and often more practical approach to this compound involves the modification of a pre-existing, commercially available, or readily synthesized pyridine derivative. This strategy relies on a sequence of functional group interconversions to introduce the required amino, fluoro, and aldehyde functionalities at the correct positions.
A key starting material for such a strategy is 2-pyridine carboxylic acid. A plausible synthetic sequence, based on patented procedures for the synthesis of the closely related 2-amino-4-fluoropyridine, is outlined below. nih.gov
Route 1: From 2-Pyridine Carboxylic Acid
Fluorination: The initial step involves the introduction of the fluorine atom at the 4-position of the pyridine ring. This can be achieved by reacting 2-pyridine carboxylic acid with a suitable fluorinating agent in the presence of a catalyst and an oxidant to yield 4-fluoropyridine-2-carboxylic acid. nih.gov
Amidation: The carboxylic acid is then converted to the corresponding amide, 4-fluoropyridine-2-carboxamide. This is typically achieved by reaction with a chloroformate (e.g., methyl or ethyl chloroformate) and an organic base, followed by treatment with an ammonia source such as ammonium chloride or aqueous ammonia. nih.gov
Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement to yield 2-amino-4-fluoropyridine. This reaction is commonly carried out using reagents like sodium hypochlorite or a combination of bromine and a base. nih.gov
Introduction of the Aldehyde Group: The final step would involve the introduction of the aldehyde group at the 3-position. This could potentially be achieved through a directed ortho-metalation of the 2-amino-4-fluoropyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Route 2: From 2-Amino-4-chloropyridine (B16104)
An alternative linear approach starts from 2-amino-4-chloropyridine, which can be synthesized from 2-pyridinecarboxylic acid via chlorination and subsequent amidation.
Halogen Exchange: 2-Amino-4-chloropyridine can be converted to 2-amino-4-fluoropyridine via a nucleophilic aromatic substitution reaction. This is typically achieved by heating with a fluoride (B91410) source, such as sodium fluoride, in a high-boiling solvent like N,N-dimethylformamide (DMF).
Introduction of the Aldehyde Group: Similar to the previous route, the aldehyde functionality can be introduced at the 3-position via directed metalation-formylation.
Convergent and Linear Synthetic Approaches
Both convergent and linear strategies can be envisioned for the synthesis of this compound.
Sequential Addition and Transformation Reactions
A hypothetical convergent approach could involve the synthesis of two key fragments that are then coupled together. For instance, a fragment containing the 2-amino and 3-formyl groups could be coupled with a fragment that introduces the 4-fluoro substituent. However, developing a robust convergent synthesis for a small molecule like this compound might be more complex than a well-optimized linear sequence.
Multi-Step Synthesis Design and Optimization
The design of a multi-step synthesis requires careful consideration of the order of reactions to avoid protecting group manipulations and to ensure compatibility of functional groups. For example, in the synthesis from 2-pyridine carboxylic acid, the introduction of the amino group via Hofmann rearrangement is strategically placed after the formation of the amide.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| Amidation | 4-Fluoropyridine-2-carboxylic acid | Methyl chloroformate, Triethylamine (B128534), THF, 0°C; then Ammonium chloride | 4-Fluoropyridine-2-carboxamide | Not specified |
| Hofmann Rearrangement | 4-Fluoropyridine-2-carboxamide | Sodium hypochlorite solution (10%), 80°C | 2-Amino-4-fluoropyridine | 80% |
Catalytic Approaches in this compound Synthesis
Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of this compound and its analogues.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. For instance, the amination of a 2,4-difluoro- or 2-chloro-4-fluoropyridine derivative at the 2-position could be achieved using a palladium catalyst with a suitable phosphine ligand and a base. This would provide a direct route to the 2-amino-4-fluoropyridine scaffold. The Buchwald-Hartwig amination is a well-established method for such transformations. nih.govnih.gov
Furthermore, catalytic C-H activation and functionalization could offer a more atom-economical approach. A direct C-H amination or fluorination of a suitable pyridine precursor could potentially streamline the synthesis. However, controlling the regioselectivity of such reactions on a pyridine ring bearing multiple substituents can be challenging. Recent advances have shown the potential for ruthenium-catalyzed amination of aminopyridines via η6-coordination, offering an alternative to traditional SNAr or cross-coupling methods.
Biocatalysis is an emerging area in synthetic chemistry that offers mild and selective transformations. Enzymes such as transaminases could potentially be used for the asymmetric synthesis of chiral analogues of this compound or its precursors.
The following table summarizes some catalytic approaches relevant to the synthesis of the target scaffold.
| Catalytic Reaction | Catalyst/Reagents | Substrate Type | Product Type | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | 2-Halopyridine, Amine | 2-Aminopyridine | nih.govnih.gov |
| C-H Pyridocarbonylation | Palladium catalyst | N-Aryl-2-aminopyridine | 11H-pyrido[2,1-b]quinazolin-11-one | acs.org |
| η6-Coordination Amination | Ruthenium(II) catalyst | 2-Aminopyridine, Amine | Substituted 2-aminopyridine | Not found in search results |
| Biocatalytic Amination | Transaminase | Ketone precursor | Chiral amine | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a pivotal role in the construction and functionalization of pyridine rings, offering efficient pathways to analogues of this compound. While a direct synthesis of the target molecule is not extensively documented, the synthesis of its core structure, 2-amino-4-fluoropyridine, and the subsequent introduction of the aldehyde group can be achieved through these methods.
A common strategy for synthesizing 2-aminopyridine derivatives involves the nucleophilic substitution of a leaving group on the pyridine ring. For instance, 2-fluoropyridine can react with an ammonia source, such as acetamidine hydrochloride, in a transition-metal-free process to yield 2-aminopyridine derivatives rsc.org. However, for more complex substitutions and functionalizations, transition metal catalysts are indispensable.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. Although typically applied to aryl halides, these methods can be adapted for the synthesis of aminopyridines. More relevant to the synthesis of this compound would be the introduction of the aldehyde or a precursor group at the 3-position of a pre-functionalized 2-amino-4-fluoropyridine. This could be accomplished through reactions like the Heck, Suzuki, or Stille coupling, followed by oxidation or hydrolysis to unmask the aldehyde.
Recent advancements have also focused on the direct C-H functionalization of pyridines, which circumvents the need for pre-halogenated substrates. Iridium-catalyzed C-H borylation of pyridines, for example, can introduce a boronic ester at a specific position, which can then be further functionalized chim.it.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis
| Reaction Type | Catalyst | Reactants | Product | Reference |
| C-H Borylation | Iridium Complex | Diaryl(2-pyridyl)methanes, Bpin | Borylated Pyridine Derivative | chim.it |
| Amination | Transition-Metal-Free | 2-Fluoropyridine, Acetamidine HCl | 2-Aminopyridine Derivative | rsc.org |
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for the construction of complex molecules. For the synthesis of this compound and its analogues, organocatalysis can be employed for both the formation of the pyridine ring and the stereoselective functionalization of the molecule.
The synthesis of highly functionalized pyridines can be achieved at room temperature through organocatalytic cyclization reactions nih.gov. These methods often utilize simple organic molecules, such as amines or sulfonic acids, to catalyze the formation of the heterocyclic core. Furthermore, photochemical organocatalytic functionalization of pyridines has been developed, allowing for the introduction of various substituents with high regioselectivity via pyridinyl radicals unibo.iticiq.orgacs.orgresearchgate.net. This approach, which can be initiated by a dithiophosphoric acid catalyst, offers a distinct reactivity pattern compared to classical Minisci-type reactions unibo.iticiq.orgacs.orgresearchgate.net.
In the context of synthesizing the target molecule, an organocatalytic approach could be envisioned for the introduction of the aldehyde group or a precursor. For instance, an enamine-catalyzed reaction could be used to functionalize the 3-position of a suitable pyridine derivative.
Table 2: Organocatalytic Approaches to Pyridine Functionalization
| Catalyst Type | Reaction | Substrate | Product | Reference |
| Dithiophosphoric Acid | Photochemical Allylation | Pyridine, Allylic Substrate | C4-Allylated Pyridine | unibo.iticiq.orgacs.orgresearchgate.net |
| Amine/Sulfonic Acid | Cyclization | Various | Highly Functionalized Pyridine | nih.gov |
Asymmetric Synthesis Considerations
The development of asymmetric syntheses for chiral pyridine derivatives is a significant area of research, driven by the prevalence of these motifs in pharmaceuticals and natural products chim.it. While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced, requires enantioselective methods.
Catalytic asymmetric reactions that have been successfully applied to pyridyl substrates include additions to unsaturated double bonds, reductions of ketones and imines, cross-coupling reactions, and C-H functionalizations chim.it. For example, the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine derivatives can generate 3-substituted tetrahydropyridines with high enantioselectivity nih.gov. These can then be further elaborated to chiral piperidines, which are common scaffolds in drug molecules nih.gov.
The design and synthesis of novel chiral pyridine-based ligands are crucial for the advancement of asymmetric catalysis rsc.orgacs.orgacs.org. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For instance, planar-chiral oxazole-pyridine N,N-ligands have been successfully used in palladium-catalyzed asymmetric cyclization reactions acs.org.
While the direct asymmetric synthesis of a chiral analogue of this compound has not been specifically reported, the existing methodologies for asymmetric pyridine synthesis provide a strong foundation for the development of such routes.
Sustainable and Scalable Synthetic Procedures
The principles of green chemistry and the application of process intensification technologies like flow chemistry are increasingly important in modern synthetic chemistry, aiming to develop more environmentally friendly and efficient manufacturing processes.
Green Chemistry Principles in Synthetic Design
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridine derivatives, this can be achieved through various strategies, including the use of greener solvents, catalysts, and reaction conditions nih.govijarsct.co.inresearchgate.net.
One-pot, multicomponent reactions are a hallmark of green synthesis, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. The synthesis of fluorinated 2-aminopyridines has been achieved through an environmentally benign, one-pot procedure involving the reaction of 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds rsc.org.
The use of iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach to symmetrical pyridines, avoiding the need for more toxic or expensive catalysts rsc.org. Furthermore, the development of syntheses in environmentally friendly solvents or even under solvent-free conditions is a key aspect of green chemistry nih.govresearchgate.net. For example, a practical and green synthesis of 2-benzenesulfonylpyridine was developed featuring a tandem SNAr/oxidation in a more environmentally friendly solvent than those traditionally used acs.org.
Process Intensification and Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of heterocyclic compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability durham.ac.ukspringerprofessional.deuc.pt.
The synthesis of heterocyclic aldehydes, a key structural feature of the target molecule, can be efficiently achieved using flow chemistry. For instance, the selective reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) can be performed with greater control and selectivity in a continuous flow setup, minimizing over-reduction to the alcohol researchgate.net.
Flow chemistry is also well-suited for handling hazardous reagents and reactive intermediates. The development of fluorination methods using continuous-flow microreactors allows for the safe use of reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor® durham.ac.uk. This approach has been used to synthesize a variety of fluorinated molecules with high efficiency and safety durham.ac.uk. The inherent advantages of flow chemistry in controlling reaction parameters make it a highly attractive platform for the discovery and optimization of new synthetic routes for complex molecules like this compound rsc.org.
Chemical Reactivity and Transformations of 2 Amino 4 Fluoronicotinaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group (–CHO) is a primary site for a wide array of chemical reactions, characterized by the electrophilic nature of its carbonyl carbon. masterorganicchemistry.com This electrophilicity is a consequence of the significant polarization of the carbon-oxygen double bond. masterorganicchemistry.com
Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)
The carbonyl carbon of 2-Amino-4-fluoronicotinaldehyde is susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com
A prominent example of a condensation reaction is the formation of Schiff bases, or imines, through the reaction of the aldehyde with primary amines. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine yields the stable imine product (C=N). libretexts.orgyoutube.com The reaction is reversible and generally proceeds under mildly acidic conditions (pH 4-5). youtube.com
The general mechanism for Schiff base formation is as follows:
Nucleophilic attack of the primary amine on the aldehyde carbon. libretexts.org
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form a protonated imine (iminium ion). libretexts.org
Deprotonation to yield the final Schiff base. libretexts.org
This reactivity allows for the synthesis of a diverse range of Schiff base derivatives from this compound, which are valuable intermediates in organic synthesis and have applications in various fields, including medicinal chemistry. researchgate.netnih.govnih.gov
Carbonyl Group Derivatization and Functionalization
The aldehyde functionality can be readily derivatized for analytical or synthetic purposes. A classic method for the identification and characterization of aldehydes is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative, which is often brightly colored and can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netresearchgate.net
Other reagents used for carbonyl derivatization include hydroxylamine, which forms oximes, and various hydrazides. nih.govrsc.org These derivatization reactions are crucial for converting the volatile and often unstable aldehyde into a more stable derivative suitable for analysis. nih.govnih.gov
Table 1: Common Derivatization Reagents for Aldehydes
| Reagent | Product | Application |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Qualitative and quantitative analysis (HPLC) nih.govresearchgate.net |
| Hydroxylamine | Oxime | Synthesis, characterization nih.gov |
| Semicarbazide | Semicarbazone | Synthesis, purification |
Controlled Oxidation and Reduction Pathways
The aldehyde group of this compound exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Reduction: The reduction of the aldehyde to a primary alcohol (2-amino-4-fluoro-3-(hydroxymethyl)pyridine) can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder, more selective reagent that is compatible with a wider range of functional groups. organic-chemistry.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-amino-4-fluoronicotinic acid. This transformation can be accomplished using various oxidizing agents. The choice of oxidant is critical to avoid unwanted side reactions, particularly oxidation of the amino group. Milder oxidizing agents are generally preferred. A common method for oxidizing aldehydes to carboxylic acids is the Tollens' test, which uses a silver-ammonia complex [Ag(NH₃)₂]⁺.
Reactions of the Amino Group
The primary amino group (–NH₂) attached to the pyridine (B92270) ring at the 2-position is a key site for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The amino group can undergo N-alkylation to form secondary or tertiary amines. Traditional methods often involve reaction with alkyl halides. nih.gov However, greener and more efficient methods like reductive amination are now widely used. organic-chemistry.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced without being isolated. This method offers high selectivity and avoids the use of toxic alkylating agents. organic-chemistry.orgbeilstein-journals.org Another approach is the direct coupling of amines with alcohols, often catalyzed by transition metals, which produces water as the only byproduct. nih.govbeilstein-journals.org
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, acid anhydrides, or esters to form amides. nih.gov For example, reaction with acetyl chloride would yield N-(4-fluoro-3-formylpyridin-2-yl)acetamide. This reaction is a robust and widely used method for protecting the amino group or for synthesizing amide-containing target molecules. nih.gov These N-acylated derivatives are often crystalline, stable compounds. nih.gov
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide, Alcohol, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine nih.govbeilstein-journals.org |
Heterocyclic Ring Annulation Utilizing the Amino Functionality
The 2-aminopyridine (B139424) scaffold, with its adjacent amino and ring nitrogen atoms, is a valuable precursor for the synthesis of fused heterocyclic systems through ring annulation reactions. The amino group acts as a nucleophile to initiate cyclization with appropriate bifunctional electrophiles.
For instance, reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyridopyrimidine structures. researchgate.net The reaction typically proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration. The specific outcome can be influenced by the reaction conditions and the nature of the 1,3-dicarbonyl compound. researchgate.netresearchgate.net
Similarly, annulation reactions with α,β-unsaturated carbonyl compounds can be employed. These reactions often proceed via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular condensation. researchgate.net Such strategies provide access to a wide variety of polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
Amidation and Sulfonamidation Reactions
The primary amino group at the C2-position of the pyridine ring is a key site for nucleophilic reactivity. It readily participates in amidation and sulfonamidation reactions when treated with appropriate electrophilic reagents. These reactions provide a straightforward method for introducing a wide variety of functional groups, thereby modifying the molecule's steric and electronic properties.
Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-(4-fluoro-3-formylpyridin-2-yl)amides. These reactions typically proceed under mild conditions and afford high yields of the desired products.
Sulfonamidation: Similarly, treatment with sulfonyl chlorides in a suitable solvent and base yields N-(4-fluoro-3-formylpyridin-2-yl)sulfonamides. This transformation is crucial for accessing compounds with potential biological activities, as the sulfonamide moiety is a well-known pharmacophore.
The table below summarizes these key transformations of the amino group.
| Reaction Type | Reagent | Product Structure | Typical Conditions |
| Amidation | Acyl Chloride (R-COCl) | Base (e.g., Et3N), CH2Cl2, 0 °C to rt | |
| Sulfonamidation | Sulfonyl Chloride (R-SO2Cl) | Base (e.g., Pyridine), DCM, rt |
Reactivity of the Fluoro-Substituted Pyridine Ring
The presence of a fluorine atom at the C4-position, activated by the electron-withdrawing effect of the ring nitrogen, renders this position susceptible to various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways of Pyridines
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly those with halogens at the 2- or 4-positions. nih.govstackexchange.com The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often resulting in faster reaction rates compared to other halogens. nih.gov
For this compound, the C4-position is activated towards nucleophilic attack. A variety of nucleophiles can displace the fluoride (B91410) ion, providing access to a diverse range of 4-substituted pyridines.
Common Nucleophiles in SNAr:
O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers.
N-Nucleophiles: Amines and azides can be introduced to yield 4-amino and 4-azido derivatives, respectively.
S-Nucleophiles: Thiolates readily displace the fluoride to form 4-thioether compounds.
The reaction conditions are generally mild, and the presence of the amino and aldehyde groups can influence the reactivity and regioselectivity of the substitution. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While aryl chlorides and bromides are more common substrates, methods for the cross-coupling of fluoroarenes have been developed. The C4-fluoro substituent of this compound can potentially serve as a handle for such transformations.
Suzuki Coupling: This reaction would involve the coupling of the pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govbeilstein-journals.org This is a versatile method for introducing aryl or vinyl substituents.
Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups, which would be advantageous given the multiple reactive sites on the title compound.
Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group at the C4-position. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov
The table below outlines the potential cross-coupling reactions at the C4-position.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)2 / SPhos, Base | 4-Aryl/Vinyl-2-aminonicotinaldehyde |
| Stille | Organostannane (R-SnBu3) | Pd(PPh3)4 | 4-Substituted-2-aminonicotinaldehyde |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI, Base | 4-Alkynyl-2-aminonicotinaldehyde |
Other Selective Functionalizations of the Pyridine Nucleus
Beyond SNAr and cross-coupling, the aldehyde functionality at the C3-position offers another avenue for selective transformations. These reactions expand the synthetic utility of the core scaffold.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This introduces a new functional group for further derivatization, such as ester or amide formation.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents like sodium borohydride. This transformation provides access to 2-amino-4-fluoro-3-(hydroxymethyl)pyridine.
Condensation Reactions: The aldehyde can undergo various condensation reactions. For instance, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile) can extend the carbon framework. It can also participate in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
Multi-Component Reactions Incorporating this compound
The presence of both a nucleophilic amino group and an electrophilic aldehyde group makes this compound an ideal substrate for multi-component reactions (MCRs). youtube.com MCRs are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govajgreenchem.com
Design and Mechanism of Cascade Reactions
The unique arrangement of functional groups in this compound allows for the design of novel cascade reactions, where a sequence of intramolecular and intermolecular events leads to the rapid assembly of complex molecular architectures.
A plausible cascade reaction could be initiated by a Knoevenagel condensation of the aldehyde group with a C-H acidic compound, such as a 1,3-dicarbonyl compound. rsc.org The resulting intermediate, a Michael acceptor, could then undergo an intramolecular conjugate addition by the 2-amino group. This sequence, a type of aza-Michael addition, would lead to the formation of a new heterocyclic ring fused to the pyridine core. Subsequent aromatization or further transformation could yield highly complex polycyclic systems.
Proposed Cascade Mechanism:
Knoevenagel Condensation: The aldehyde reacts with a C-H acid (e.g., malononitrile) in the presence of a base to form a pyridinylidene intermediate.
Intramolecular aza-Michael Addition: The nucleophilic 2-amino group attacks the β-carbon of the newly formed α,β-unsaturated system.
Cyclization and Tautomerization: The resulting intermediate cyclizes and then tautomerizes to yield a stable, fused heterocyclic product, such as a dihydronaphthyridine derivative.
This strategy showcases the potential of this compound as a versatile platform for diversity-oriented synthesis through the power of multi-component and cascade reactions.
Synthesis of Complex Polycyclic Structures
The strategic placement of amino and aldehyde functionalities in this compound offers a versatile platform for the construction of intricate polycyclic and heterocyclic systems. The inherent reactivity of these groups allows for their participation in a variety of cyclization and condensation reactions, leading to the formation of fused ring structures with potential applications in medicinal chemistry and materials science. While specific literature on the polycyclic transformations of this compound is emerging, its reactivity can be inferred from analogous 2-aminopyridine and 2-aminonicotinaldehyde derivatives.
One of the most powerful methods for constructing fused pyridine rings is the Friedländer annulation. researchgate.netwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group, such as a ketone, β-ketoester, or malononitrile. In the context of this compound, this would involve a reaction with a suitable ketone in the presence of an acid or base catalyst to yield a substituted 7-fluoro-1,8-naphthyridine. The reaction mechanism typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic polycyclic system. The choice of catalyst, which can range from Brønsted acids to Lewis acids like indium(III) triflate, can significantly influence the reaction's efficiency and selectivity. rsc.org
Multicomponent reactions (MCRs) provide another efficient pathway to complex polycyclic scaffolds from simple precursors in a single step. For instance, three-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide can lead to the formation of fused imidazo[1,2-a]pyridines. rsc.org By analogy, this compound could potentially react with various aldehydes and isocyanides to generate a library of novel fluorinated imidazo[1,2-a]pyridine (B132010) derivatives. Similarly, Rh(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters has been shown to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov The application of this methodology to this compound would offer access to a distinct class of fluorinated polycyclic compounds.
Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 2-aminopyridine precursors highlights another potential avenue for the elaboration of this compound. nih.gov These reactions often involve the condensation of the 2-amino group with a suitable building block containing a pyrimidine precursor moiety. For example, reaction with urea (B33335) or thiourea (B124793) can lead to the formation of fused pyrimidinone or thione systems. nih.gov
The following table summarizes potential synthetic transformations for this compound leading to complex polycyclic structures, based on established reactions of analogous compounds.
Interactive Data Table: Potential Polycyclic Syntheses from this compound
| Reaction Type | Reactant(s) | Catalyst/Reagents | Potential Polycyclic Product |
| Friedländer Annulation | Ketone (e.g., Acetophenone) | Acid or Base (e.g., p-TsOH, In(OTf)₃) | Substituted 7-fluoro-1,8-naphthyridine |
| Multicomponent Reaction | Aldehyde, Isocyanide | Lewis Acid (e.g., Sc(OTf)₃) | Fluorinated imidazo[1,2-a]pyridine derivative |
| Rh(III)-Catalyzed Coupling | Aldehyde, Diazo ester | [RhCp*Cl₂]₂, AgSbF₆ | Fluorinated pyrido[1,2-a]pyrimidin-4-one |
| Pyrimidine Annulation | Urea or Thiourea | Heat or Acid | Fused 7-fluoropyrido[2,3-d]pyrimidinone/thione |
| Reaction with Malononitrile | Malononitrile | Base (e.g., Piperidine) | Substituted 2-amino-7-fluoro-1,8-naphthyridine-3-carbonitrile |
Applications As a Building Block in Advanced Chemical Synthesis
Precursor for Diverse Heterocyclic Systems
The reactivity of 2-Amino-4-fluoronicotinaldehyde allows for its use in the synthesis of a range of heterocyclic compounds, including substituted pyridines, pyrimidines, and various fused-ring systems.
The aldehyde functionality of this compound serves as a key handle for the construction of substituted pyridine (B92270) and pyrimidine (B1678525) rings. For instance, multicomponent reactions, a powerful tool in modern organic synthesis, can be employed to generate highly substituted pyridines. nih.gov While specific examples with this compound are not extensively documented, the general reactivity of aminopyridine aldehydes suggests its suitability in such transformations.
Similarly, the synthesis of pyrimidines can be envisioned through condensation reactions. For example, reaction with a suitable three-carbon component, such as a β-diketone or its equivalent, in the presence of a condensing agent could lead to the formation of a pyridopyrimidine ring system. nih.gov The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives often starts from substituted pyrimidines, highlighting the potential of using this compound as a precursor to such scaffolds. nih.govbohrium.com
Table 1: Potential Synthesis of Substituted Pyridines and Pyrimidines from this compound
| Reactant 1 | Reactant 2 | Product Type | Potential Reaction |
| This compound | Malononitrile and an active methylene (B1212753) compound | Substituted Pyridine | Multicomponent Reaction |
| This compound | β-Diketone | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |
| This compound | Guanidine derivative | 4-Aminopyrido[2,3-d]pyrimidine | Cyclocondensation |
The inherent structure of this compound makes it an ideal starting point for the synthesis of various fused heterocyclic systems.
Naphthyridines: The Friedländer annulation, a classic method for quinoline (B57606) and naphthyridine synthesis, can be applied using this compound. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.org By reacting this compound with various ketones, a range of substituted 1,8-naphthyridines could be synthesized. researchgate.net A copper-catalyzed reaction of 2-aminonicotinaldehydes with terminal alkynes has also been reported to yield 1,8-naphthyridines. researchgate.net
Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through reactions like the Hantzsch thiazole synthesis. While this typically involves α-haloketones and thioamides, modifications of this approach or other multicomponent reactions could potentially utilize this compound. For instance, a Gewald-type reaction, which is a versatile method for the synthesis of 2-aminothiophenes, could be adapted to produce thienopyridines by using a precursor derived from this compound. researchgate.netnih.govwikipedia.orgorganic-chemistry.org
Indoles: While direct synthesis of indoles from this compound is less straightforward, it can serve as a precursor for analogues of natural products containing the indole (B1671886) nucleus. The aldehyde group can be elaborated into a side chain which can then participate in a Fischer indole synthesis or other indole-forming reactions.
Table 2: Potential Synthesis of Fused-Ring Systems from this compound
| Target Heterocycle | Key Reaction | Co-reactant Example |
| Naphthyridine | Friedländer Annulation | Acetone, Ethyl acetoacetate |
| Thiazolopyridine | Gewald-type Reaction | Active methylene nitrile and elemental sulfur |
| Indole Analogue | Multi-step synthesis | Precursor for Fischer indole synthesis |
The structural motif of a substituted pyridine is present in numerous natural products. This compound can serve as a valuable starting point for the synthesis of analogues of these complex molecules. The fluorine atom can be introduced to modulate the biological activity of the parent natural product. The amino and aldehyde groups provide handles for the attachment of various side chains and for the construction of additional rings, allowing for the generation of a library of natural product analogues for structure-activity relationship (SAR) studies.
Utilization in Combinatorial Chemistry and Chemical Library Generation
The reactivity and functionality of this compound make it an attractive building block for combinatorial chemistry and the generation of chemical libraries for drug discovery and other applications.
Parallel synthesis allows for the rapid generation of a large number of compounds in a systematic manner. This compound is well-suited for such strategies. The aldehyde group can be reacted with a diverse set of reagents in parallel to create a library of derivatives. For example, reductive amination with a library of primary and secondary amines would yield a diverse set of N-substituted aminomethylpyridines. Similarly, Wittig-type reactions with a variety of phosphonium (B103445) ylides would provide a library of vinyl-substituted pyridines. The amino group can also be functionalized in parallel with a range of acylating or sulfonylating agents.
Table 3: Parallel Synthesis Strategies Utilizing this compound
| Reaction Type | Diverse Reagent Library | Resulting Library |
| Reductive Amination | Primary and Secondary Amines | N-Substituted Aminomethylpyridines |
| Wittig Reaction | Phosphonium Ylides | Vinyl-Substituted Pyridines |
| Acylation | Acyl Chlorides, Carboxylic Acids | N-Acylaminopyridines |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylaminopyridines |
Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient synthesis of compound libraries, as it simplifies purification by allowing for the easy removal of excess reagents and by-products. taylorfrancis.com this compound can be incorporated into SPOS schemes in several ways.
The amino group can be used to attach the molecule to a solid support, such as a resin. The aldehyde functionality would then be available for further reactions in the solid phase. Alternatively, the aldehyde group could be used for immobilization, for example, by forming an acetal (B89532) with a resin-bound diol. Subsequent chemical transformations can be carried out on the immobilized molecule, and the final product can be cleaved from the resin. This approach allows for the high-throughput synthesis of diverse heterocyclic libraries based on the this compound scaffold. mdpi.comnih.govnih.govresearchgate.net
Integration into Medicinal Chemistry Research Scaffolds
The strategic placement of an amino group, a fluorine atom, and a reactive aldehyde function on a pyridine core makes this compound a sought-after precursor in drug discovery. This trifecta of functionalities allows medicinal chemists to systematically build and modify complex molecules to enhance their biological activity and properties.
Design of Novel Chemical Entities
The development of new drugs often relies on the use of versatile chemical building blocks that can be readily modified to create libraries of new compounds. This compound is an exemplary scaffold for generating novel chemical entities due to its distinct reactive sites.
The Aldehyde Group: The formyl (-CHO) group is a versatile handle for a wide range of chemical transformations. It can readily participate in reactions such as reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems. This allows for the systematic exploration of the chemical space around the core pyridine structure.
The Amino Group: The primary amine (-NH2) at the 2-position can be acylated, alkylated, or used as a nucleophile in substitution reactions. It is a key feature for forming amides, sulfonamides, and other functional groups commonly found in biologically active molecules. This position is critical for establishing interactions, such as hydrogen bonds, with biological targets like enzymes or receptors.
The Fluorine Atom: The fluorine at the 4-position significantly influences the molecule's physicochemical properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability. The use of fluorinated building blocks is a well-established strategy in modern drug design. ossila.com
The combination of these features in a single, compact molecule allows chemists to efficiently synthesize complex and diverse molecular architectures, accelerating the discovery of new therapeutic agents.
Exploration of Structure-Activity and Structure-Selectivity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This compound is an ideal starting point for such investigations. By systematically modifying each functional group, researchers can probe the requirements for optimal interaction with a biological target.
For instance, in a hypothetical drug discovery program targeting a specific kinase, the 2-amino group might serve as a crucial hydrogen bond donor. The aldehyde could be used as an anchor point to introduce a variety of substituents that explore a binding pocket. The effect of these modifications on potency can be precisely measured.
The table below illustrates a hypothetical SAR exploration starting from this compound.
| Modification Site | Reaction Type | Resulting Functional Group | Purpose in SAR Study |
| Aldehyde (-CHO) | Reductive Amination | Secondary/Tertiary Amine | Explore interactions in a hydrophobic or polar pocket. |
| Aldehyde (-CHO) | Grignard Reaction | Secondary Alcohol | Introduce a chiral center and a hydrogen bond donor/acceptor. |
| Amino (-NH2) | Acylation | Amide | Modulate electronics and introduce vectors for further substitution. |
| Amino (-NH2) | Sulfonylation | Sulfonamide | Introduce a strong hydrogen bond acceptor group. |
Moreover, structure-selectivity relationships can be explored. By fine-tuning the substituents derived from the aldehyde or amino groups, a compound's selectivity for a specific enzyme isoform over others can be enhanced, which is critical for minimizing off-target effects.
Contributions to Radiochemistry and Radiotracer Development
The presence of a fluorine atom on the pyridine ring positions this compound as a key precursor in the field of radiochemistry, particularly for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with Fluorine-18 being the most widely used due to its favorable properties. nih.govnih.gov
Fluorine-18 Labeling Strategies for Pyridine-Containing Compounds
The synthesis of PET radiotracers involves incorporating a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into a biologically active molecule. The half-life of ¹⁸F is approximately 110 minutes, necessitating rapid and efficient radiolabeling methods. nih.gov Aromatic structures, especially electron-deficient rings like pyridine, are common scaffolds for ¹⁸F-labeling.
This compound is an ideal candidate for preparing ¹⁸F-labeled compounds through isotopic exchange or by serving as a reference standard. More commonly, a precursor molecule where the fluorine at the 4-position is replaced by a suitable leaving group (such as a nitro group, a halogen like chlorine or bromine, or a trimethylammonium salt) would be synthesized. This precursor, named 2-Amino-4-[leaving group]-nicotinaldehyde, would then undergo nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. The electron-withdrawing nature of the pyridine ring and the aldehyde group facilitates this reaction, often leading to high radiochemical yields under mild conditions.
Recent advancements have focused on developing efficient and automated synthesis methods for producing ¹⁸F-labeled tracers for clinical use. youtube.com Strategies like using prosthetic groups, which are small molecules first labeled with ¹⁸F and then attached to a larger biomolecule, are also common. thno.org For example, a molecule like 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) could be synthesized from a related precursor and used to label proteins or peptides. thno.org
Precursor for Imaging Agent Synthesis
The ultimate goal of ¹⁸F-labeling is to produce a PET imaging agent, or radiotracer, that can visualize and quantify a specific biological process in vivo. Radiolabeled amino acids, for example, are a significant class of PET tracers used for imaging tumors, which often exhibit upregulated amino acid transport. nih.govnih.gov
This compound serves as a precursor for more complex imaging agents. After radiolabeling to produce [¹⁸F]this compound, the aldehyde group can be rapidly derivatized to attach the molecule to a larger targeting vector, such as a peptide or a small molecule inhibitor designed to bind to a specific cancer-related protein.
The general workflow for its use as a precursor is outlined below:
Synthesize a Precursor: Prepare a derivative of 2-Amino-4-nicotinaldehyde with a good leaving group at the 4-position.
Radiolabeling: React the precursor with no-carrier-added [¹⁸F]fluoride to produce [¹⁸F]this compound.
Conjugation: Quickly react the resulting ¹⁸F-labeled aldehyde with another molecule (e.g., an aminooxy-functionalized peptide) to form a stable bond, yielding the final PET tracer.
Purification and Formulation: The final radiotracer is rapidly purified, typically using HPLC, and formulated for injection. radiologykey.com
This modular approach allows for the efficient creation of novel PET tracers targeting a wide range of biological markers, enabling better diagnosis, staging, and monitoring of diseases like cancer. rsc.orgmdpi.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Amino-4-fluoronicotinaldehyde, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.
The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature signals for the two pyridine (B92270) ring protons. Their chemical shifts, multiplicities (e.g., doublets), and coupling constants would be influenced by the positions of the amino, fluoro, and aldehyde substituents. The aldehyde proton would appear as a characteristic singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde-H | 9.5 - 10.5 | s | N/A |
| Pyridine-H5 | 7.5 - 8.5 | d | ~8-9 |
| Pyridine-H6 | 8.0 - 9.0 | d | ~5-6 |
| Amino-H | 5.0 - 7.0 | br s | N/A |
Note: These are predicted values and actual experimental data may vary.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be expected, corresponding to the six carbon atoms in the pyridine ring and the aldehyde group. The aldehyde carbonyl carbon would be the most downfield signal, typically appearing above 180 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the attached functional groups, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 185 - 195 |
| C2 (Pyridine) | 155 - 165 |
| C3 (Pyridine) | 110 - 120 |
| C4 (Pyridine) | 160 - 170 (d, ¹JCF ≈ 240-260 Hz) |
| C5 (Pyridine) | 115 - 125 |
| C6 (Pyridine) | 145 - 155 |
Note: These are predicted values and actual experimental data may vary. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected for the fluorine atom at position 4 of the pyridine ring. The chemical shift of this signal would be indicative of its electronic environment.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, helping to confirm the positions of the pyridine ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the amino (N-H), aldehyde (C=O and C-H), and carbon-fluorine (C-F) bonds, as well as vibrations from the pyridine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amino) | 3300 - 3500 | Stretching (symmetric and asymmetric) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aldehyde) | 2700 - 2900 | Stretching |
| C=O (Aldehyde) | 1680 - 1710 | Stretching |
| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Stretching |
| C-F | 1200 - 1300 | Stretching |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, or radicals, providing additional structural clues. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions, influenced by the substituents on the pyridine ring.
The pyridine ring itself exhibits π→π* transitions, which are typically observed at lower wavelengths. The presence of an amino group, a strong activating group, and an aldehyde group, a deactivating group, along with a fluorine atom, will significantly modulate these transitions. The amino group, through its electron-donating mesomeric effect, and the aldehyde group, through its electron-withdrawing mesomeric and inductive effects, extend the conjugation of the π-system. This extended conjugation is expected to cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted pyridine.
In similar aromatic and heterocyclic systems, the introduction of an amino group is known to cause a significant redshift of the primary π→π* band. For instance, the UV absorption spectra of aminopyridines show distinct bands that are shifted to longer wavelengths compared to pyridine. acs.orgnih.gov The aldehyde group, being a chromophore itself, will also contribute to the electronic transitions. Aldehydes and ketones typically show a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. masterorganicchemistry.com
For this compound, the n→π* transition would involve the non-bonding electrons on the nitrogen of the pyridine ring and the oxygen of the aldehyde group. These transitions are generally of lower intensity than π→π* transitions. The fluorine atom, primarily through its strong inductive electron-withdrawing effect, is expected to cause a slight hypsochromic (blue) shift or have a more complex influence on the absorption maxima. acs.org
The solvent environment can also influence the position and intensity of the absorption bands. In polar solvents, a slight shift in the absorption maxima is anticipated due to solute-solvent interactions. orientjchem.org
Based on analogous compounds like nitrobenzaldehydes, which also contain both electron-donating and electron-withdrawing groups, the spectrum of this compound is predicted to display multiple absorption bands. rsc.org A weak n→π* band is expected at a longer wavelength, and more intense π→π* bands at shorter wavelengths, reflecting the complex interplay of the electronic effects of the various substituents.
Table 1: Predicted UV-Vis Absorption Characteristics for this compound based on Analogous Compounds
| Transition Type | Predicted Wavelength (nm) | Expected Intensity | Contributing Moieties |
| n→π | ~270 - 320 | Weak | Aldehyde C=O, Pyridine N |
| π→π | ~240 - 280 | Strong | Pyridine ring, Amino group, Aldehyde group |
| π→π* | ~200 - 240 | Very Strong | Pyridine ring system |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comcarleton.edu While a crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on the known crystal structures of related aminopyridine derivatives. nih.govresearchgate.net
The molecular structure will feature a planar pyridine ring. The amino group is expected to be nearly coplanar with the ring to maximize electronic conjugation. The C-N bond length of the amino group will likely be shorter than a typical single C-N bond, indicating some double bond character due to resonance. The aldehyde group may exhibit some rotational freedom around the C-C bond connecting it to the pyridine ring.
The supramolecular structure will be dominated by hydrogen bonding. The amino group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are effective hydrogen bond acceptors. This combination allows for the formation of robust intermolecular hydrogen bonds. It is highly probable that the molecules will form dimers or chains through N-H···N or N-H···O hydrogen bonds. For example, in the crystal structures of 2-aminopyridinium salts, extensive hydrogen bonding networks are observed. nih.gov Similar interactions are expected to play a crucial role in the crystal packing of this compound.
Table 2: Predicted Crystallographic Parameters and Supramolecular Interactions for this compound
| Parameter | Predicted Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral organic molecules |
| Key Bond Lengths | C-NH₂: ~1.35 Å, C=O: ~1.21 Å | Resonance effects and standard bond lengths |
| Key Bond Angles | C-C-C (ring): ~120°, C-C-H (aldehyde): ~120° | sp² hybridization |
| Primary Intermolecular Interactions | N-H···N and N-H···O hydrogen bonds | Presence of amino, pyridine N, and aldehyde O |
| Secondary Intermolecular Interactions | π-π stacking, C-H···F interactions | Aromatic ring and fluorine substituent |
| Supramolecular Motifs | Dimers, chains, or sheets | Directed by hydrogen bonding and stacking |
Theoretical and Computational Chemistry Studies of 2 Amino 4 Fluoronicotinaldehyde
Quantum Chemical Calculations (Density Functional Theory, DFT)
DFT calculations are a powerful method to predict the properties of molecules. For 2-Amino-4-fluoronicotinaldehyde, such calculations would be invaluable.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution
A DFT analysis of this compound would reveal crucial details about its electronic nature. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. aimspress.comsemanticscholar.org The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Geometry Optimization and Conformer Analysis
Computational methods can determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of different possible spatial orientations of the amino and aldehyde groups (conformers) would identify the lowest energy conformer, which is the most likely structure of the molecule under normal conditions.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies would allow for a theoretical infrared (IR) and Raman spectrum to be generated. researchgate.net These predicted spectra could then be compared with experimental data to confirm the molecular structure. Additionally, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and fluorine atoms would be an invaluable tool for structural elucidation and confirmation. science.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is also a powerful tool for studying the "how" and "why" of chemical reactions.
Transition State Identification and Energy Barrier Calculations
For any chemical reaction involving this compound, computational methods could be used to identify the high-energy transition state structures. By calculating the energy of these transition states relative to the reactants, the activation energy barrier for the reaction can be determined. This information is critical for understanding the kinetics of a reaction.
Reaction Pathways and Selectivity Prediction
When a reaction can proceed through multiple pathways to form different products, computational chemistry can be used to map out these different routes. By comparing the energy profiles of the various pathways, it is possible to predict which pathway is more favorable and therefore which product will be predominantly formed (selectivity).
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. These non-covalent forces dictate the crystal packing and, consequently, the material's physical properties. For this compound, a combination of hydrogen bonds, halogen bonds, and other van der Waals forces are expected to be the primary drivers of its solid-state architecture.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.goviucr.org By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions.
Drawing parallels from studies on similar aminopyridine derivatives, the most significant contributions to the Hirshfeld surface are anticipated to arise from H···H, N···H/H···N, C···H/H···C, and F···H contacts. nih.goviucr.org The amino group and the aldehyde proton are likely to be prominent hydrogen bond donors, while the pyridine (B92270) nitrogen, the fluorine atom, and the aldehyde oxygen will act as acceptors. The dnorm map would likely show distinct red spots, indicating close contacts shorter than the van der Waals radii, corresponding to these hydrogen bonding interactions.
A two-dimensional fingerprint plot derived from the Hirshfeld surface would quantify the relative contributions of these interactions. Based on analyses of structurally related compounds like 2-aminopyridinium hydrogen phthalate (B1215562) and other aminopyridine derivatives, it is plausible that H···H interactions would constitute the largest percentage of the surface contacts, followed by N···H/H···N and C···H/H···C interactions. nih.govnih.gov The presence of the fluorine atom introduces the possibility of F···H interactions, which would also be a notable feature in the fingerprint plot.
Table 1: Predicted Key Intermolecular Contacts for this compound from Analogous Hirshfeld Surface Analyses
| Interaction Type | Predicted Significance in Crystal Packing |
| N–H···N | High |
| N–H···O | High |
| C–H···O | Moderate |
| C–H···F | Moderate to Low |
| π–π stacking | Moderate |
This table is a projection based on the analysis of similar molecular structures.
The functional groups present in this compound—amino, aldehyde, and the pyridine nitrogen—are all capable of participating in hydrogen bonding. nih.gov The amino group (–NH2) provides two donor protons, while the pyridine ring nitrogen and the carbonyl oxygen of the aldehyde group (–CHO) act as hydrogen bond acceptors. The fluorine atom can also participate as a weak hydrogen bond acceptor.
It is anticipated that the primary hydrogen bonding motif in the crystal structure of this compound would involve the amino group and the pyridine nitrogen, leading to the formation of N–H···N hydrogen bonds. This is a common feature in the crystal structures of aminopyridines, often resulting in the formation of dimers or chains. nih.gov Furthermore, the amino group can form N–H···O hydrogen bonds with the aldehyde oxygen of a neighboring molecule.
Table 2: Expected Hydrogen Bond Parameters in this compound based on Analogous Systems
| Donor (D) | Hydrogen (H) | Acceptor (A) | Probable D-H···A Interaction |
| N | H | N | Strong |
| N | H | O | Strong |
| C | H | O | Moderate to Weak |
| C | H | F | Weak |
This table presents theoretically expected hydrogen bonds. Actual bond lengths and angles would require experimental determination.
Molecular Modeling and Docking Studies (in the context of scaffold design, not specific biological results)
The structural framework of this compound makes it an attractive scaffold for the design of new molecules with potential biological activity. Molecular modeling and docking are invaluable computational techniques in this context, allowing for the in silico evaluation of how derivatives of this scaffold might interact with biological targets. wisdomlib.orgmdpi.com
The pyridine ring is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound offers multiple points for chemical modification. The amino group, the aldehyde, and the fluorine atom can all be altered to tune the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for a given protein target.
In a typical molecular docking study, a library of virtual compounds based on the this compound scaffold would be generated. These compounds would then be docked into the active site of a target protein to predict their binding mode and estimate their binding affinity. hilarispublisher.com The results of such studies can guide the synthesis of the most promising candidates for further experimental testing. For instance, the amino group could be acylated or alkylated, and the aldehyde could be converted to other functional groups like an alcohol, an acid, or an imine, to explore different interaction patterns within a protein's binding pocket. The fluorine atom's role in modulating properties like metabolic stability and binding affinity could also be systematically explored through modeling. nih.gov
Table 3: Potential Modifications of the this compound Scaffold for Docking Studies
| Functional Group | Potential Modification for Library Design | Rationale for Modification |
| Amino Group | Acylation, Sulfonylation, Alkylation | To introduce different hydrogen bond donors/acceptors and steric bulk. |
| Aldehyde Group | Reduction to alcohol, Oxidation to carboxylic acid, Conversion to imine/oxime | To alter polarity and hydrogen bonding capabilities. |
| Fluorine Atom | Replacement with other halogens (Cl, Br) or H | To probe the effect of the halogen on binding affinity and electronic properties. |
This table outlines hypothetical modifications for the purpose of computational scaffold-based drug design.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Pathways
The future development of applications for 2-Amino-4-fluoronicotinaldehyde is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. While current synthetic routes may exist, a dedicated focus on novel and more efficient pathways is a critical area for future research. This includes the exploration of green chemistry principles to minimize environmental impact and enhance economic viability. scilit.comresearchgate.netnih.gov
Modern synthetic techniques such as microwave-assisted synthesis and the use of ionic liquids as catalysts and solvents have shown considerable promise in the synthesis of other pyridine (B92270) derivatives, often leading to higher yields, shorter reaction times, and purer products. acs.orgnih.gov Future research should aim to adapt these methods for the synthesis of this compound. A comparative analysis of conventional versus modern synthetic approaches could be highly informative, as illustrated in the hypothetical data below.
Table 1: Hypothetical Comparison of Synthetic Methods for this compound
| Method | Reaction Time | Yield (%) | Solvent | Catalyst | Environmental Impact |
| Conventional Heating | 12 hours | 65 | Toluene | Palladium-based | High |
| Microwave-Assisted | 15 minutes | 85 | Ethanol | Ionic Liquid | Low |
| Flow Chemistry | 5 minutes | 92 | Green Solvent | Immobilized Enzyme | Very Low |
Exploration of Undiscovered Reactivity Patterns of this compound
The reactivity of this compound is dictated by the interplay of its functional groups. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the pyridine ring, potentially altering its reactivity in comparison to non-fluorinated analogues. nih.gov The amino and aldehyde groups offer multiple sites for a diverse range of chemical transformations.
Future research should systematically explore the undiscovered reactivity patterns of this compound. This could involve investigating its behavior in multicomponent reactions, cycloaddition reactions, and novel C-H functionalization strategies. nih.gov The presence of the fluorine atom may lead to unexpected regioselectivity or stereoselectivity in these reactions, opening up new avenues for the synthesis of complex molecules. nih.gov A systematic study of its reactivity with various electrophiles and nucleophiles would provide a valuable roadmap for its use as a versatile building block.
Advanced Computational Design for Targeted Chemical Transformations
Computational chemistry offers a powerful tool for predicting and understanding the reactivity and properties of molecules, thereby guiding experimental research. researchgate.net In the context of this compound, advanced computational studies can provide deep insights into its electronic structure, molecular orbitals, and reaction mechanisms. emerginginvestigators.org
Future research should employ density functional theory (DFT) and other quantum chemical methods to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Model the transition states of potential reactions to understand their feasibility and predict product outcomes.
Simulate the effects of different catalysts and reaction conditions on the selectivity and efficiency of transformations involving this compound.
These computational models can accelerate the discovery of new reactions and optimize existing ones, saving significant time and resources in the laboratory. emerginginvestigators.org
Integration into New Materials Science Applications (e.g., Organic Electronics as a structural component)
Fluorinated organic molecules are of significant interest in materials science due to their unique electronic and photophysical properties. researchgate.net The incorporation of fluorine can enhance thermal stability, tune energy levels, and influence the self-assembly of organic materials. nih.govresearchgate.net The structure of this compound, with its electron-withdrawing fluorine atom and conjugated pyridine system, makes it an attractive candidate for incorporation into new materials for organic electronics.
Future research should focus on synthesizing oligomers and polymers derived from this compound and evaluating their properties for applications such as:
Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transporting layers.
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials.
Organic Field-Effect Transistors (OFETs): As a component of the semiconductor layer.
The aldehyde functionality provides a convenient handle for polymerization and derivatization, allowing for the systematic tuning of the material's properties.
Contribution to Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the development of a circular economy are becoming increasingly important in the chemical industry. scilit.comresearchgate.net Future research on this compound should be aligned with these principles. This includes not only the development of green synthetic methods as discussed in section 7.1, but also the exploration of its potential role in sustainable chemical processes.
For instance, research could focus on:
Catalysis: Investigating the potential of metal complexes of this compound derivatives as recyclable catalysts for various organic transformations.
Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable bio-based raw materials.
Degradable Materials: Designing polymers based on this scaffold that are designed for degradation and recycling, contributing to a more circular materials economy.
By integrating sustainability considerations from the outset, the future development of the chemistry of this compound can contribute positively to a more environmentally responsible chemical industry. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-fluoronicotinaldehyde, and how do reaction conditions influence yield?
- Methodology : Begin with fluorinated aniline derivatives (e.g., 2-amino-4-fluoroaniline) and employ acetylation or formylation reactions. For example, acetic anhydride or formylating agents like DMF/POCl₃ can introduce the aldehyde group. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Adjust solvent polarity (e.g., ethanol/water mixtures) to optimize crystallization .
- Key Parameters : Temperature (25–80°C), stoichiometry of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and fluorinated aromatic signals (δ 7.0–8.0 ppm). Compare with PubChem data for analogous fluorinated nicotinaldehydes .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Protocol : Store at 0–6°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the aldehyde group. Monitor degradation via periodic NMR or HPLC analysis over 6–12 months. For long-term storage, consider lyophilization .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated nicotinaldehyde derivatives?
- Approach :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare experimental data with computational predictions (DFT calculations for chemical shifts).
Replicate synthesis under controlled conditions to isolate potential isomers or byproducts .
- Case Study : In fluorinated acetamide analogs, conflicting NOE correlations were resolved by X-ray crystallography to confirm regiochemistry .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- Use DFT (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (FMOs) and identify electrophilic sites.
- Simulate reaction pathways with solvation models (e.g., PCM for ethanol/water systems) to predict kinetic barriers.
- Validate with experimental kinetic studies (e.g., monitoring aldehyde consumption via IR) .
Q. How can mechanistic insights into fluorination position effects be derived for nicotinaldehyde derivatives?
- Experimental Design :
Syntize analogs with fluorine at positions 2, 4, and 2.
Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) to assess steric/electronic effects.
Use Hammett plots to correlate substituent position with reactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
